molecular formula C32H45BrN2O8 B605323 Allapinin CAS No. 97792-45-5

Allapinin

Katalognummer B605323
CAS-Nummer: 97792-45-5
Molekulargewicht: 665.62
InChI-Schlüssel: CFFYROOPXPKMEQ-IPZKEBFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Allapinin, also known as lappaconitine hydrobromide, is a class 1C antiarrhythmic drug . It has been used in clinical practice for a long time . The drug is especially effective in the prevention of paroxysmal atrial fibrillations .


Synthesis Analysis

The synthesis of Allapinin involves complex chemical reactions . A fragment coupling approach is used, which includes a 1,2-addition/semipinacol rearrangement sequence to join two complex fragments and form a key quaternary center .


Molecular Structure Analysis

The molecular formula of Allapinin is C32H45BrN2O8 . The structure of Allapinin involves various types of channels including Na+, K+, and Ca2+ channels .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Allapinin are complex and involve various types of ion channels . The reactions are associated with the blockade of Na+ channels with subsequent inhibition of the depolarization rate .


Physical And Chemical Properties Analysis

Allapinin has a molecular weight of 665.6 g/mol . It has 4 hydrogen bond donors and 9 hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

  • Antiarrhythmic Activity

    • Field : Cardiology .
    • Application : Allapinin has been used to prevent and treat various supraventricular and ventricular arrhythmias .
    • Method : Allapinin is administered orally or intravenously for treatment of supraventricular arrhythmias and especially for treatment of ventricular extrasystolic arrhythmias .
    • Results : Studies have shown that Allapinin is highly effective in treatment of patients with ventricular premature beats (VPB) without structural heart disease .
  • Encapsulation in Polyelectrolyte Microcapsules

    • Field : Drug Delivery Systems .
    • Application : The encapsulation of Allapinin in polyelectrolyte microcapsules (PMC) for prolonged release to reduce the residual adverse effects of this drug .
    • Method : The encapsulation methods of the Allapinin in polyelectrolyte microcapsules by adsorption and coprecipitation were compared .
    • Results : The sorption method facilitated the encapsulation of up to 80% of the original substance content in solution in PMC .
  • Liposomal Form

    • Field : Pharmacology .
    • Application : The liposomal form of Allapinin has been studied for its potential in drug delivery .
    • Method : The aim was to obtain a liposomal form of the complex of the antiarrhythmic drug Allapinin and the monoammonium salt of glycyrrhizic acid (MASGA) and to study the release kinetics of Allapinin/MASGA into a medium modeling the salt composition and pH of blood serum .
    • Results : Liposomes containing the Allapinin/MASGA complex were obtained. The release kinetics of the lappaconitine hydrobromide/MASGA complex from the liposomes were studied in a medium simulating the salt composition and pH of blood serum .

Zukünftige Richtungen

While Allapinin has been used in clinical practice for a long time, data of investigation of its effects and mechanism of action are scanty . Therefore, future research should focus on studying the molecular mechanisms of its action .

Eigenschaften

IUPAC Name

[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20+,22+,23-,24+,25+,26?,27+,29-,30+,31+,32+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFYROOPXPKMEQ-OPLXFBIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45BrN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allapinin

CAS RN

97792-45-5
Record name Lappaconitine Hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
10
Citations
YV Vakhitova, EI Farafontova… - Russian Journal of …, 2013 - Springer
… Allapinin was shown to stimulate the expression of genes … Our data shows that Allapinin administered to animals with … In the present work, a set of Allapinin targets probably having …
Number of citations: 26 link.springer.com
SF Sokolov, FN Dzhakhangirov - Kardiologiia, 2002 - europepmc.org
… of clinical studies of allapinin supplementing them with personal … The conclusion is made that clinical application of allapinin … Special feature of allapinin is its high efficacy for prevention …
Number of citations: 21 europepmc.org
SF Sokolov - Journal of Arrhythmology, 2011 - vestar.elpub.ru
RESULTS OF CLINICAL STUDIES OF ALLAPININ AND UP-TO-DATE APPROACHES TO TREATMENT OF PATIENTS WITH CARDIAC ARRHYTHMIAS | Sokolov | Journal of Arrhythmology …
Number of citations: 12 vestar.elpub.ru
SF Sokolov, SA Bakalov, NA Mironova, MM Rogova… - …, 2014 - europepmc.org
… of efficacy and safety of allapinin in patients with benign … Among patients with VPB burden of 10% and higher allapinin … In long treatment study antiarrhythmic effect of allapinin …
Number of citations: 5 europepmc.org
NA Mazur, LA Ivanova, TS Pavlova - … Nauchnogo Tsentra AMN …, 1986 - europepmc.org
The results of the trial point to a potent and protracted antiarrhythmic effect of allapinin equally pronounced with both intravenous and oral administration to patients with ventricular and …
Number of citations: 6 europepmc.org
VS Gasilin, EV Dorofeeva, NK Rozova, IN Piskareva… - …, 1990 - europepmc.org
The authors summed up the practical experience gained in long-term maintenance treatment with allapinine, a new Soviet antiarrhythmic agent, given to 65 patients with various cardiac …
Number of citations: 6 europepmc.org
SF Sokolov, SP Golitsyn, VI Malakhov, GA Mikhaĭlova… - …, 1988 - europepmc.org
… Allapinin significantly lengthened the PQ interval and … that allapinin can be regarded as belonging to the first class of antiarrhythmic agents by Vaughan Williams' classification. Allapinin …
Number of citations: 4 europepmc.org
SF Sokolov, GN Alikhanov, SP Golitsyn… - …, 1988 - europepmc.org
Clinical assessment of a new antiarrhythmic drug, allapinin, was carried out in 42 patients with chronic ventricular extrasystoles. Single intravenous doses were effective where they …
Number of citations: 4 europepmc.org
AS Smetnev, SP Golitsyn, ER Levin… - Terapevticheskii …, 1988 - europepmc.org
A double blind randomized cross-over study was conducted to analyze antiarrhythmic activity of the new Soviet drugs allapinin, ethacizine in comparison with mexitil. Altogether 33 …
Number of citations: 4 europepmc.org
MM Kadyrova, SF Sokolov, FT Ageev, AS Smetnev - Kardiologiia, 1990 - europepmc.org
Echocardiographic study was performed in 24 patients with persistent atrial fibrillation (PAF) without clinical signs of circulatory failure. When treated with allapinin, all the patients with …
Number of citations: 3 europepmc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.